

# Halymecin D chemical formula and molecular weight.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Halymecin D*

Cat. No.: B15595170

[Get Quote](#)

## Halymecin D: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Halymecin D**, a marine-derived natural product, has emerged as a compound of significant interest in the fields of pharmacology and biotechnology. This technical guide provides a detailed overview of the chemical properties, biological activities, and underlying mechanisms of action of **Halymecin D**. Possessing a chemical formula of C<sub>40</sub>H<sub>74</sub>O<sub>15</sub> and a molecular weight of 795.01 g/mol, this complex molecule exhibits potent antibacterial, antifungal, and anticancer properties. This document synthesizes available data on its bioactive profile, including detailed experimental methodologies and a discussion of its impact on key cellular signaling pathways.

### Chemical Properties

A thorough understanding of the physicochemical characteristics of **Halymecin D** is fundamental for its application in research and drug development. Key quantitative data are summarized below.

| Property         | Value        |
|------------------|--------------|
| Chemical Formula | C40H74O15    |
| Molecular Weight | 795.01 g/mol |

## Biological Activities and Experimental Protocols

**Halymecin D** has demonstrated a broad spectrum of biological activities. This section details the experimental protocols commonly employed to ascertain its efficacy.

### Antibacterial Activity

**Halymecin D** exhibits inhibitory effects against a range of pathogenic bacteria. Standard protocols to determine its antibacterial potency include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

#### Experimental Protocol: Broth Microdilution for MIC/MBC Determination

- **Bacterial Strain Preparation:** A fresh culture of the target bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Serial Dilution of **Halymecin D**:** A stock solution of **Halymecin D** is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculation and Incubation:** The standardized bacterial suspension is added to each well containing the diluted **Halymecin D**. The plate is then incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is visually determined as the lowest concentration of **Halymecin D** that completely inhibits visible bacterial growth.
- **MBC Determination:** Aliquots from the wells showing no visible growth are plated onto agar plates and incubated. The MBC is the lowest concentration that results in a  $\geq 99.9\%$  reduction in the initial inoculum.

## Antifungal Activity

The antifungal properties of **Halymecin D** are evaluated using similar methodologies to those for antibacterial testing, with modifications to accommodate fungal growth requirements.

### Experimental Protocol: Antifungal Susceptibility Testing

- **Fungal Strain Preparation:** A standardized inoculum of the target fungal strain (e.g., *Candida albicans*, *Aspergillus fumigatus*) is prepared according to established guidelines (e.g., CLSI M27/M38).
- **Drug Dilution:** **Halymecin D** is serially diluted in a suitable medium (e.g., RPMI-1640) in a microtiter plate.
- **Inoculation and Incubation:** The fungal inoculum is added to the wells, and the plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **Halymecin D** that causes a significant inhibition of fungal growth compared to the drug-free control.

## Anticancer Activity

**Halymecin D** has shown promise as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.

### Experimental Protocol: Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and seeded into 96-well plates at a specific density.
- **Treatment:** After cell attachment, the media is replaced with fresh media containing various concentrations of **Halymecin D** and incubated for a defined period (e.g., 24, 48, 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

- Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

#### Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

- Cell Treatment: Cancer cells are treated with **Halymecin D** for a specified time.
- Cell Staining: Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

#### Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)

- Cell Treatment: Cells are treated with **Halymecin D**.
- Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

## Signaling Pathways

While the precise molecular targets of **Halymecin D** are still under investigation, preliminary studies suggest its involvement in critical cellular signaling pathways, particularly those regulating cell survival and proliferation.

## Apoptosis Induction Pathway

**Halymecin D** is believed to induce apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Halymecin D chemical formula and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15595170#halymecin-d-chemical-formula-and-molecular-weight>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)